molecular formula C11H16N2O6 B11846426 2'-Ethoxyuridine

2'-Ethoxyuridine

Cat. No.: B11846426
M. Wt: 272.25 g/mol
InChI Key: PYUVPJPVFGNWDE-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethoxyuridine typically involves the reaction of uridine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using chromatographic techniques to obtain pure 2’-Ethoxyuridine.

Industrial Production Methods

Industrial production of 2’-Ethoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Ethoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

2’-Ethoxyuridine exerts its antiviral effects by inhibiting the synthesis of viral RNA. It reacts with the hydroxyl group on the ribose sugar, preventing the formation of phosphodiester bonds necessary for nucleic acid synthesis. This inhibition leads to the formation of scission products and reactive 2’-ethoxyuridine derivatives, ultimately blocking viral replication .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: Another nucleoside analog used in antiviral research.

    5-Ethynyl-2’-deoxyuridine (EdU): Used in studies of DNA synthesis and cell proliferation.

    2’-Fluoro-2’-deoxyuridine: Investigated for its anticancer properties

Uniqueness

2’-Ethoxyuridine is unique due to its ethoxy group, which enhances its ability to inhibit viral RNA synthesis compared to other nucleoside analogs. This structural feature makes it particularly effective in blocking nucleic acid synthesis and offers potential advantages in antiviral therapy .

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-18-9-8(16)6(5-14)19-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1

InChI Key

PYUVPJPVFGNWDE-PEBGCTIMSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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